

Navigating the Pharmacokinetics and Metabolism of Lysergide (LSD)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lysergene

Cat. No.: B12679150

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A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The initial request specified "**Lysergene**." However, publicly available scientific literature on the pharmacokinetics of **Lysergene**, an ergot alkaloid, is exceptionally scarce. In contrast, there is a substantial body of research on Lysergide, commonly known as lysergic acid diethylamide (LSD), a structurally related and pharmacologically significant compound. This guide will proceed under the assumption that the intended subject of inquiry was Lysergide (LSD) to meet the request's depth and detail.

Introduction

Lysergide (LSD) is a semi-synthetic psychedelic substance derived from lysergic acid, an ergot alkaloid produced by the fungus *Claviceps purpurea*.^{[1][2]} First synthesized in 1938 by Albert Hofmann, its profound psychological effects were discovered in 1943.^[2] As a potent 5-HT2A serotonin receptor agonist, LSD induces significant alterations in consciousness, perception, and mood.^[1] Renewed clinical interest in its therapeutic potential for conditions such as anxiety, depression, and substance abuse necessitates a thorough understanding of its pharmacokinetic (PK) and metabolic profile.^[3] This document provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of LSD, supported by quantitative data, experimental methodologies, and pathway visualizations.

Pharmacokinetics of Lysergide (LSD)

LSD is characterized by its high potency, with noticeable psychoactive effects occurring at doses as low as 20 micrograms (μg).^[4] Its pharmacokinetics are generally dose-proportional, displaying a predictable relationship between the administered dose and the resulting plasma concentrations.^[5]

Absorption

Following oral administration, LSD is readily absorbed, with an onset of action typically within 30 to 60 minutes.^[4] Peak plasma concentrations are observed relatively quickly, indicating efficient uptake from the gastrointestinal tract.

Distribution

Details on protein binding in humans are not extensively documented. However, its lipophilic nature suggests it readily crosses the blood-brain barrier to exert its effects on the central nervous system.

Metabolism and Excretion

LSD is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP450) enzyme system.^[4] The primary metabolic pathway involves oxidation, leading to the formation of several metabolites. The major and pharmacologically inactive metabolite is 2-oxo-3-hydroxy-LSD (O-H-LSD). Other identified metabolites include lysergic acid ethylamide (LAE) and nor-LSD.^[4] These metabolites are subsequently excreted, mainly in the urine.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for LSD following oral administration in healthy human subjects. The data highlights the dose-proportional nature of LSD's kinetics.

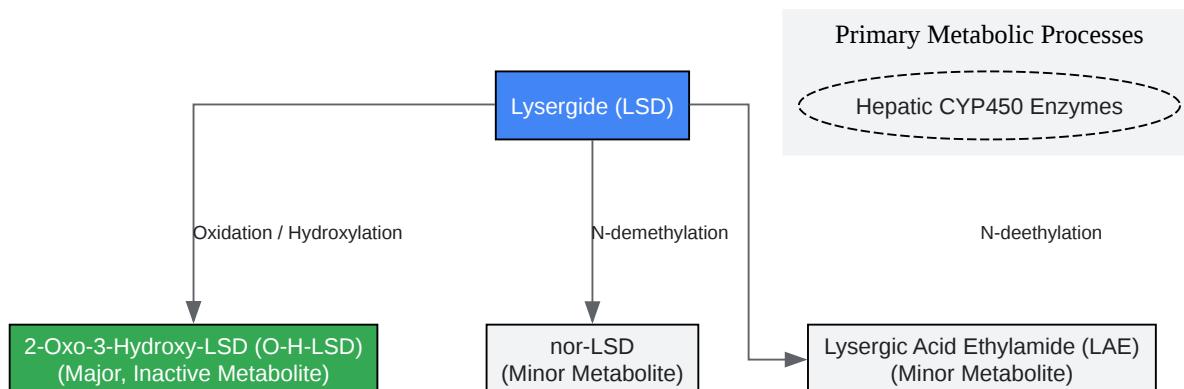
Parameter	100 µg Dose	200 µg Dose	Reference
Cmax (Maximum Plasma Concentration)	1.3 ng/mL (Geometric Mean)	3.1 ng/mL (Geometric Mean)	[5]
Tmax (Time to Cmax)	1.4 hours (Median)	1.5 hours (Median)	[5]
t½ (Elimination Half-Life)	2.6 hours (Plasma)	3.6 hours	[5]
Duration of Subjective Effects	8.2 ± 2.1 hours (Mean ± SD)	11.6 ± 1.7 hours (Mean ± SD)	[5]

Metabolism of Lysergide (LSD)

The biotransformation of LSD is a critical process that deactivates the psychoactive parent compound. The metabolic pathway is dominated by hepatic oxidation.

Primary Metabolic Pathway

The main metabolic route for LSD is hydroxylation at the C2 and C3 positions of the indole ring, followed by oxidation. This process results in the formation of 2-oxo-3-hydroxy-LSD (O-H-LSD), which is the most abundant metabolite found in urine. Other minor pathways include N-demethylation to form nor-LSD and hydrolysis of the diethylamide group.



[Click to download full resolution via product page](#)*Fig. 1: Primary Metabolic Pathway of Lysergide (LSD).*

Experimental Protocols

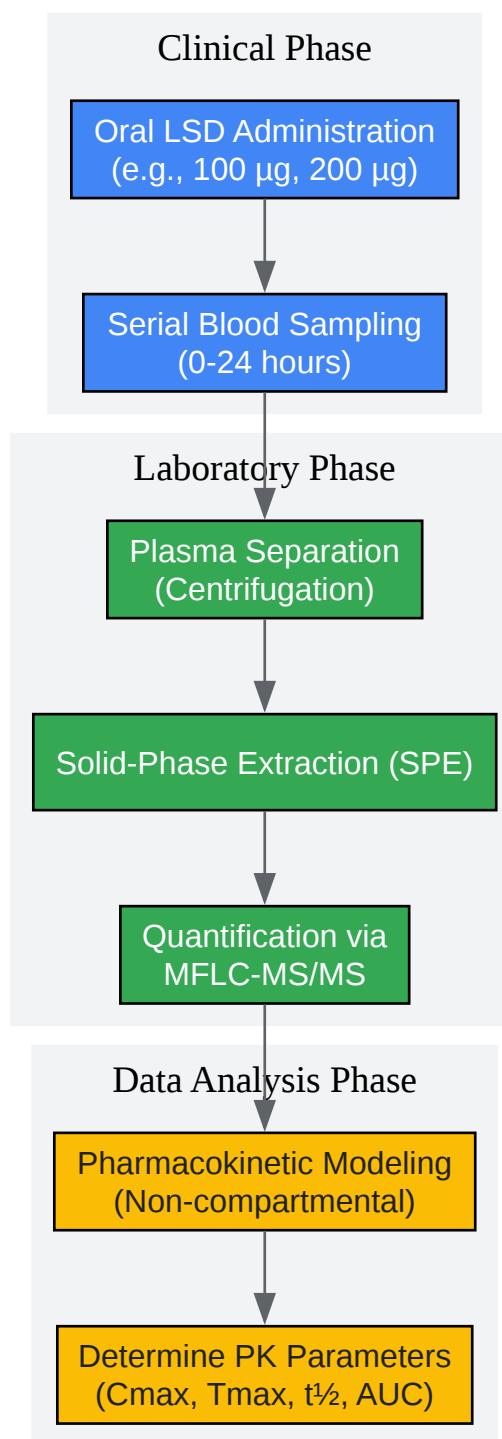
The characterization of LSD's pharmacokinetics relies on robust and highly sensitive analytical methods applied within controlled clinical study designs.

Study Design

A common approach involves a double-blind, placebo-controlled, crossover study design. Participants receive different doses of LSD (e.g., 100 µg and 200 µg) and a placebo on separate occasions, allowing for within-subject comparisons and minimizing bias.

Methodology for Pharmacokinetic Analysis

- Drug Administration: LSD is typically administered orally in a controlled clinical setting.
- Sample Collection: Blood samples are collected serially over a period of up to 24 hours post-administration via an indwelling intravenous catheter. Plasma is separated by centrifugation and stored at -80°C until analysis. Urine samples may also be collected over specific intervals.
- Sample Preparation: Due to the low concentrations of LSD and its metabolites, a sample preparation step such as Solid-Phase Extraction (SPE) is employed to concentrate the analytes and remove interfering substances from the biological matrix.
- Analytical Quantification: The concentration of LSD and its metabolites in plasma and urine is determined using a validated ultra-fast and sensitive analytical method, most commonly Microflow Liquid Chromatography-Tandem Mass Spectrometry (MFLC-MS/MS).^[5] This technique offers high selectivity and sensitivity, crucial for accurately quantifying the picogram to nanogram per milliliter concentrations typical in LSD studies.
- Data Analysis: The resulting concentration-time data is analyzed using non-compartmental pharmacokinetic modeling to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life ($t_{1/2}$).



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Fig. 2: Workflow for a Human LSD Pharmacokinetic Study.

Conclusion

Lysergide (LSD) exhibits predictable, dose-proportional pharmacokinetics with rapid absorption and a plasma half-life of approximately 2.6 to 3.6 hours.^[5] It undergoes extensive hepatic metabolism, primarily through oxidation, to form the inactive metabolite O-H-LSD. The short half-life of the parent compound contrasts with the longer duration of its subjective effects, suggesting that the downstream neurobiological cascade initiated by 5-HT2A receptor activation, rather than sustained plasma concentration, is the primary driver of its prolonged psychoactive properties. The methodologies outlined herein provide a framework for the precise and reliable characterization of LSD and related compounds, which is essential for advancing clinical research and understanding their therapeutic potential.

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